6-bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
6-Bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound featuring both bromine and fluorine substituents on a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with a suitable carbonyl compound, followed by cyclization to form the benzodiazole ring. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization and Ring-Opening: The benzodiazole ring can participate in cyclization or ring-opening reactions, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
6-Bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar in structure but with different substituents and electronic properties.
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Another benzodiazole derivative with distinct substituents and applications.
Uniqueness
6-Bromo-4-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific combination of bromine and fluorine substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
6-bromo-4-fluoro-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMWZPVGRHZMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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